molecular formula C14H21N5O3 B2984960 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 673493-99-7

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B2984960
CAS No.: 673493-99-7
M. Wt: 307.354
InChI Key: LRBCFMXOLFSSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a purine core. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 2,6-dimethylmorpholine.

    Alkylation Reaction: The purine derivative undergoes an alkylation reaction with 2,6-dimethylmorpholine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like NaH.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted purine derivatives with new functional groups.

Scientific Research Applications

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Pentoxifylline: A purine derivative with vasodilatory properties.

Uniqueness

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-8-5-19(6-9(2)22-8)7-10-15-11-12(16-10)17(3)14(21)18(4)13(11)20/h8-9H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBCFMXOLFSSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.